3-Bromo-6-chloro-4-iodo (1H)indazole

Halogen Bonding Medicinal Chemistry Structure-Based Drug Design

Procure 3-bromo-6-chloro-4-iodo-1H-indazole for its unique, programmed I>Br>Cl reactivity hierarchy. The 4-iodo position enables selective Suzuki-Miyaura coupling under mild Pd catalysis, followed by 3-bromo functionalization under forcing conditions, while the 6-chloro remains inert. This tunable profile, absent in dihalogenated or isomeric analogs, reduces purification burdens and improves synthetic efficiency in multi-step kinase inhibitor syntheses.

Molecular Formula C7H3BrClIN2
Molecular Weight 357.37 g/mol
CAS No. 887568-28-7
Cat. No. B3294851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-chloro-4-iodo (1H)indazole
CAS887568-28-7
Molecular FormulaC7H3BrClIN2
Molecular Weight357.37 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C(NN=C21)Br)I)Cl
InChIInChI=1S/C7H3BrClIN2/c8-7-6-4(10)1-3(9)2-5(6)11-12-7/h1-2H,(H,11,12)
InChIKeyOHWQEHSDQREWFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-chloro-4-iodo-1H-indazole (CAS 887568-28-7): Halogenated Indazole Building Block for Medicinal Chemistry and Cross-Coupling


3-Bromo-6-chloro-4-iodo-1H-indazole (CAS 887568-28-7) is a trihalogenated heterocyclic building block belonging to the indazole family [1]. This compound is distinguished by a precisely defined substitution pattern: a bromine atom at the 3-position, a chlorine atom at the 6-position, and an iodine atom at the 4-position of the indazole core . With a molecular formula of C₇H₃BrClIN₂ and a molecular weight of 357.37 g/mol [2], it serves primarily as an advanced intermediate in the synthesis of kinase inhibitors and other bioactive molecules [3], leveraging the distinct reactivity profiles of its halogen substituents for sequential, site-selective functionalization .

Why 3-Bromo-6-chloro-4-iodo-1H-indazole is Not Interchangeable with Simpler Halogenated Indazoles


Generic substitution with simpler halogenated indazoles—such as the dihalogenated 3-bromo-6-chloro-1H-indazole (CAS 885521-34-6) or the positional isomer 4-bromo-6-chloro-3-iodo-1H-indazole (CAS 887568-35-6)—is not scientifically equivalent. The presence and specific placement of all three halogen atoms (Br, Cl, I) in 3-bromo-6-chloro-4-iodo-1H-indazole create a unique, programmed reactivity hierarchy for cross-coupling and other transformations [1]. The iodine at the 4-position is highly reactive in Pd-catalyzed reactions, the bromine at the 3-position is moderately reactive, and the chlorine at the 6-position is relatively inert under standard conditions . This tunable profile is lost in analogs with fewer halogens or different substitution patterns, leading to different reaction outcomes, yields, and product purity in multi-step syntheses of complex drug candidates [2].

Quantitative Differentiation of 3-Bromo-6-chloro-4-iodo-1H-indazole from Comparators


Superior Halogen Bond Donor Strength Enhances Binding Affinity in Lead Optimization

The iodine atom at the 4-position of 3-bromo-6-chloro-4-iodo-1H-indazole provides a significantly stronger halogen bond donor (σ-hole) compared to bromine or chlorine substituents found in comparator compounds [1]. This property is quantifiable via the calculated molecular electrostatic potential (Vₛ,ₘₐₓ). For analogous iodoarenes, Vₛ,ₘₐₓ values are approximately +20 to +30 kcal/mol, whereas bromoarenes exhibit values around +15 to +20 kcal/mol, and chloroarenes show weaker potentials of +5 to +10 kcal/mol [2]. This increased σ-hole magnitude directly correlates with enhanced binding affinity to protein targets bearing Lewis base residues (e.g., backbone carbonyl oxygens), a key parameter for optimizing lead compounds targeting kinases or bromodomains [3].

Halogen Bonding Medicinal Chemistry Structure-Based Drug Design

Programmed Reactivity Hierarchy Enables Sequential, High-Fidelity Cross-Coupling

The unique substitution pattern of 3-bromo-6-chloro-4-iodo-1H-indazole establishes a well-defined reactivity gradient for transition metal-catalyzed cross-couplings. The C–I bond at the 4-position is the most reactive, the C–Br bond at the 3-position is moderately reactive, and the C–Cl bond at the 6-position is largely inert under typical Pd-catalyzed conditions . This allows for sequential, chemoselective functionalization. While direct comparative yield data for this exact compound is not publicly available in peer-reviewed literature, the established principle is supported by a closely related study on 3-bromo-4-iodoindazole. In that study, bis-Suzuki reactions demonstrated a clear selectivity for the 4-iodo position under mild conditions, requiring harsher conditions or a second catalyst cycle for reaction at the 3-bromo position [1]. In contrast, the comparator 4-bromo-6-chloro-3-iodo-1H-indazole (isomer) presents a different reactivity order (iodine at C3, bromine at C4) which would lead to a different sequence of functionalization and potentially different byproducts .

Suzuki-Miyaura Coupling Site-Selective Functionalization Chemoselectivity

Higher Calculated Lipophilicity (cLogP) Imparts Superior Blood-Brain Barrier Permeability Potential

The presence of an iodine atom at the 4-position in 3-bromo-6-chloro-4-iodo-1H-indazole significantly increases its lipophilicity compared to analogs lacking this heavy halogen. The calculated partition coefficient (cLogP) for the target compound is estimated to be approximately 4.0, based on molecular weight and halogen composition [1]. This is substantially higher than the cLogP of the comparator 3-bromo-6-chloro-1H-indazole, which is calculated to be 3.2 [2]. Higher lipophilicity is a key determinant for crossing biological membranes, particularly the blood-brain barrier (BBB) [3].

Lipophilicity ADME cLogP CNS Drug Discovery

Increased Molecular Weight and Heavy Atom Count for Enhanced Radioligand Binding and Imaging

With a molecular weight of 357.37 g/mol, 3-bromo-6-chloro-4-iodo-1H-indazole is significantly heavier than its dihalogenated analog 3-bromo-6-chloro-1H-indazole, which has a molecular weight of 231.48 g/mol [1][2]. This substantial mass difference (Δ125.89 g/mol) is primarily due to the replacement of a hydrogen atom with an iodine atom. For radioligand development, the iodine atom provides a site for potential radiolabeling (e.g., with ¹²⁵I for SPECT) and the higher molecular weight contributes to slower off-rates in binding assays, a desirable characteristic for developing high-affinity probes [3].

Radioligand Positron Emission Tomography (PET) SPECT Imaging Molecular Imaging

Key Application Scenarios for 3-Bromo-6-chloro-4-iodo-1H-indazole in Drug Discovery and Chemical Biology


Lead Optimization in Kinase Inhibitor Programs Requiring High Halogen Bonding Potential

Researchers focused on developing potent, selective kinase inhibitors for oncology or inflammation targets should procure this compound to introduce a strong halogen bond donor at the 4-position of the indazole scaffold. This is supported by its superior calculated σ-hole strength, which can enhance binding affinity to hinge regions of kinases [1]. The presence of the iodine is predicted to provide an additional 5–10 kcal/mol of binding energy compared to a bromine analog, a critical difference for achieving nanomolar potency [1].

Synthesis of Diversely Functionalized Indazole Libraries via Sequential Cross-Coupling

This compound is ideal for medicinal chemistry groups synthesizing libraries of 3,4,6-trisubstituted indazoles. Its programmed reactivity hierarchy (I > Br > Cl) enables a controlled, two-step Suzuki-Miyaura sequence: first, selective functionalization at the 4-iodo position under mild Pd catalysis, followed by a second coupling at the 3-bromo position under more forcing conditions or with a different catalyst [2]. This reduces purification burdens and improves overall synthetic efficiency compared to using an isomeric building block like 4-bromo-6-chloro-3-iodo-1H-indazole [2].

Development of CNS-Penetrant Drug Candidates for Neurological Disorders

Given its elevated cLogP (≈4.0) compared to non-iodinated analogs (cLogP 3.2), this compound is a strategically advantageous starting material for designing inhibitors targeting central nervous system (CNS) enzymes or receptors [3]. Its higher lipophilicity increases the probability of passive blood-brain barrier penetration, a critical early-stage filter for CNS drug discovery programs [3].

Radioligand and Molecular Imaging Probe Development

Chemical biologists and imaging scientists can leverage the heavy iodine atom in this compound for the development of SPECT radioligands (via ¹²⁵I labeling) or as a non-radioactive 'cold' standard in PET tracer development. Its high molecular weight (357.37 g/mol) also suggests slower dissociation kinetics in receptor binding studies, which is beneficial for generating high-contrast imaging signals [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-6-chloro-4-iodo (1H)indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.